molecular formula C16H12F2N2O2S B6568547 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide CAS No. 1021216-92-1

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B6568547
CAS No.: 1021216-92-1
M. Wt: 334.3 g/mol
InChI Key: QKXJQKHOIMPWBT-UHFFFAOYSA-N
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Description

N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2-oxazole core substituted with a 2,4-difluorophenyl group at position 5 and a methylene-linked acetamide moiety bearing a thiophen-2-yl group. This compound combines fluorine atoms (known for enhancing metabolic stability and lipophilicity) with sulfur-containing heterocycles (thiophene and oxazole), which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S/c17-10-3-4-13(14(18)6-10)15-7-11(20-22-15)9-19-16(21)8-12-2-1-5-23-12/h1-7H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXJQKHOIMPWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a difluorophenyl group and an oxazole ring, suggests interesting biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H14F2N2O
  • Molecular Weight : 344.3 g/mol
  • CAS Number : 1021216-61-4

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : It is hypothesized that the compound interacts with cellular receptors, altering signal transduction pathways that are crucial for cellular responses.
  • Gene Expression Regulation : The compound might influence the expression of genes associated with various biological functions, including apoptosis and immune responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds in this class have shown effectiveness against various bacterial strains, suggesting potential use as antibiotics or antifungal agents.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity:

  • Cell Line Studies : In vitro tests on cancer cell lines have demonstrated cytotoxic effects at certain concentrations, indicating its potential as a chemotherapeutic agent.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of similar oxazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that:

  • Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL for effective compounds in this category.
CompoundMIC (µg/mL)Target Bacteria
Compound A15E. coli
Compound B25S. aureus
This compoundTBDTBD

Study on Anticancer Activity

In another study focusing on the anticancer properties of oxazole derivatives:

  • The compound exhibited an IC50 value of approximately 30 µM against a breast cancer cell line (MCF7), indicating moderate efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Core Heterocycles

The target compound’s 1,2-oxazole core distinguishes it from triazole- or thiazole-based analogs. For example:

  • Compound 58 (): Replaces the oxazole with a 1,2,4-triazole ring, retaining the thiophen-2-yl acetamide but substituting 2,5-difluorophenyl at position 3. The triazole ring may alter hydrogen-bonding capacity and metabolic pathways compared to oxazole .
  • N-isobutyl-2-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methoxy}acetamide (): Shares the oxazole-thiophene backbone but uses a methoxy linker and isobutyl group instead of the 2,4-difluorophenyl-methylene-acetamide chain. This modification likely reduces aromatic stacking interactions .
  • 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (): Features a triazole ring with a sulfanyl linker, which could enhance solubility but reduce membrane permeability compared to the methylene linker in the target compound .
Table 1: Core Heterocycle Comparison
Compound Core Structure Key Substituents Potential Impact
Target Compound 1,2-Oxazole 5-(2,4-difluorophenyl), thiophen-2-yl High lipophilicity, metabolic stability
Compound 58 () 1,2,4-Triazole 5-(2,5-difluorophenyl), thiophen-2-yl Enhanced hydrogen bonding, varied metabolism
Compound 1,2-Oxazole Methoxy linker, isobutyl group Reduced aromatic interactions
Compound 1,2,4-Triazole Sulfanyl linker, 4-ethyl, 4-fluorophenyl Improved solubility, lower permeability

Substituent Effects on Physicochemical Properties

  • Fluorine Substitution: The 2,4-difluorophenyl group in the target compound may confer greater metabolic stability and electron-withdrawing effects compared to mono-fluorinated analogs (e.g., : N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) or non-fluorinated derivatives .
  • Thiophene vs.
  • Linker Groups : Methylene (-CH2-) linkers (target compound) vs. sulfanyl (-S-) or methoxy (-O-) linkers (–16) affect flexibility, solubility, and steric hindrance .
Table 2: Substituent and Linker Effects
Compound Aromatic Group Linker Type Melting Point (°C) Yield (%)
Target Compound 2,4-Difluorophenyl Methylene Not reported Not reported
Compound 58 () 2,5-Difluorophenyl Methylene 208–210 30
Compound Thiophen-2-yl Methoxy Not reported Not reported
Compound 4-Fluorophenyl Sulfanyl Not reported Not reported

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